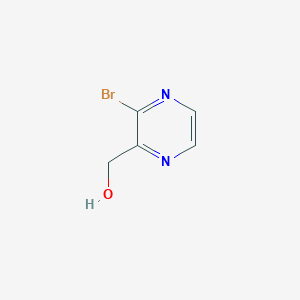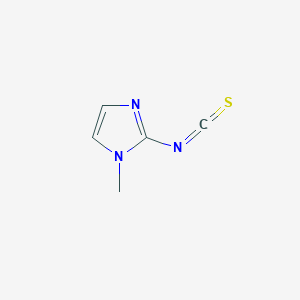
2-Isothiocyanato-1-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isothiocyanato-1-methyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with an isothiocyanate group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-1-methyl-1H-imidazole typically involves the reaction of 1-methyl-1H-imidazole with thiophosgene or other isothiocyanate precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Starting Material: 1-methyl-1H-imidazole
Reagent: Thiophosgene or other isothiocyanate precursors
Conditions: Inert atmosphere, controlled temperature
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors, precise control of reaction parameters, and purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Isothiocyanato-1-methyl-1H-imidazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Cycloaddition: The compound can participate in cycloaddition reactions to form heterocyclic compounds.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; conditions include mild to moderate temperatures and inert atmosphere.
Cycloaddition: Reagents such as azides or nitriles; conditions include the presence of catalysts and controlled temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents; conditions vary depending on the desired product.
Major Products
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Dithiocarbamates: Formed from the reaction with thiols.
Scientific Research Applications
2-Isothiocyanato-1-methyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Isothiocyanato-1-methyl-1H-imidazole involves its interaction with nucleophilic sites on biological macromolecules such as proteins and DNA. The isothiocyanate group can form covalent bonds with amino acids in proteins, leading to the inhibition of enzyme activity or disruption of protein function. This interaction can trigger various cellular pathways, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
2-Isothiocyanato-1-methyl-1H-imidazole can be compared with other similar compounds such as:
1-Methyl-1H-imidazole-2-thiol: Similar structure but with a thiol group instead of an isothiocyanate group.
2-Isothiocyanato-1H-imidazole: Lacks the methyl group on the imidazole ring.
1-Methyl-2-imidazolecarboxaldehyde: Contains an aldehyde group instead of an isothiocyanate group.
Uniqueness
The presence of both the isothiocyanate and methyl groups in this compound provides unique reactivity and potential applications compared to its analogs. The isothiocyanate group is particularly reactive towards nucleophiles, making it a valuable intermediate in organic synthesis and a potential bioactive compound.
Properties
Molecular Formula |
C5H5N3S |
|---|---|
Molecular Weight |
139.18 g/mol |
IUPAC Name |
2-isothiocyanato-1-methylimidazole |
InChI |
InChI=1S/C5H5N3S/c1-8-3-2-6-5(8)7-4-9/h2-3H,1H3 |
InChI Key |
PAFLNEQFLBWSPK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


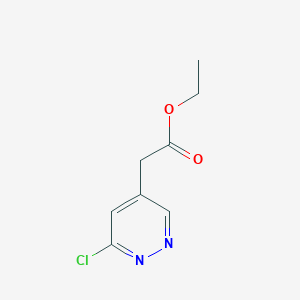
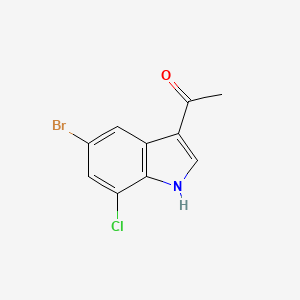


![2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13684080.png)
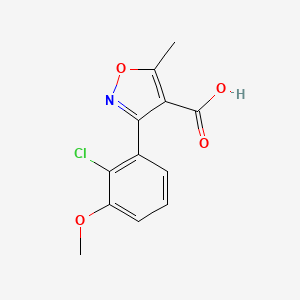

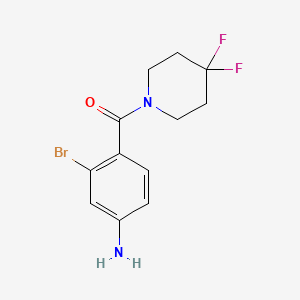
![6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde](/img/structure/B13684091.png)
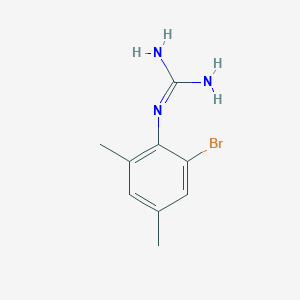
![Methyl 1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-b]pyrrole-3-carboxylate](/img/structure/B13684105.png)
![7-Bromo-9-methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13684110.png)
![3-ethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13684117.png)
